6-Ethenyl-2,2'-bipyridine
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Overview
Description
6-Ethenyl-2,2’-bipyridine is a derivative of 2,2’-bipyridine, a well-known ligand in coordination chemistry. This compound features an ethenyl group attached to the 6th position of the bipyridine structure, which can significantly influence its chemical properties and applications. The presence of the ethenyl group allows for additional reactivity and functionalization, making it a versatile compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenyl-2,2’-bipyridine typically involves the functionalization of 2,2’-bipyridine. One common method is the Horner-Wadsworth-Emmons coupling reaction, where 4,4’-bis(diethylmethylphosphonate)-2,2’-bipyridine is reacted with the requisite aldehydes in the presence of t-BuOK in dry THF solution . This reaction is carried out under dark conditions for about 2 hours to yield the desired ethenyl-substituted bipyridine.
Industrial Production Methods
Industrial production methods for 6-Ethenyl-2,2’-bipyridine are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethenyl-2,2’-bipyridine can undergo various chemical reactions, including:
Cyclometallation: This compound can react with transition metal ions such as palladium and platinum to form cyclometallated complexes.
Isomerization: The ethenyl group can undergo photoinduced trans-cis isomerization when exposed to UV-vis light.
Common Reagents and Conditions
Cyclometallation: Reagents such as [MCl4]2- (M = Pd or Pt) are used under mild conditions to form metallated complexes.
Isomerization: UV-vis light at 366 nm is used to induce trans-cis isomerization of the ethenyl group.
Major Products
Scientific Research Applications
6-Ethenyl-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethenyl-2,2’-bipyridine largely depends on its role as a ligand in metal complexes. The ethenyl group can participate in coordination with metal centers, influencing the electronic properties of the resulting complexes. These complexes can then interact with molecular targets through various pathways, such as electron transfer in DSSCs or luminescence in biological imaging .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound without the ethenyl group.
6-Methyl-2,2’-bipyridine: A similar compound with a methyl group instead of an ethenyl group.
6-Ethyl-2,2’-bipyridine: Another derivative with an ethyl group.
Uniqueness
6-Ethenyl-2,2’-bipyridine is unique due to the presence of the ethenyl group, which provides additional reactivity and functionalization options compared to its analogs. This makes it particularly valuable in applications requiring specific electronic or photophysical properties .
Properties
CAS No. |
79964-37-7 |
---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-ethenyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H10N2/c1-2-10-6-5-8-12(14-10)11-7-3-4-9-13-11/h2-9H,1H2 |
InChI Key |
CKGWRACYBMTVKH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC(=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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